molecular formula C18H11Cl2FN4O B2728486 5-[(3,4-dichlorophenyl)methyl]-1-(4-fluorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 852451-00-4

5-[(3,4-dichlorophenyl)methyl]-1-(4-fluorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2728486
CAS No.: 852451-00-4
M. Wt: 389.21
InChI Key: HTZDRUSVERIMHJ-UHFFFAOYSA-N
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Description

5-[(3,4-dichlorophenyl)methyl]-1-(4-fluorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3,4-dichlorophenyl)methyl]-1-(4-fluorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves the condensation of appropriate pyrazole and pyrimidine derivatives. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like glacial acetic acid . The process may involve multiple steps, including the formation of intermediate compounds that are subsequently cyclized to form the final product.

Industrial Production Methods

Industrial production methods for this compound are likely to involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

5-[(3,4-dichlorophenyl)methyl]-1-(4-fluorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated compounds .

Scientific Research Applications

5-[(3,4-dichlorophenyl)methyl]-1-(4-fluorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in cancer research.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-[(3,4-dichlorophenyl)methyl]-1-(4-fluorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can inhibit the activity of these targets, leading to various biological effects. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(3,4-dichlorophenyl)methyl]-1-(4-fluorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is unique due to its specific substitution pattern, which may confer distinct biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Biological Activity

5-[(3,4-Dichlorophenyl)methyl]-1-(4-fluorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one, a derivative of the pyrazolo[3,4-d]pyrimidine scaffold, has emerged as a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a pyrazolo[3,4-d]pyrimidine core with two aromatic substituents: a 3,4-dichlorophenyl group and a 4-fluorophenyl group. This structural configuration is believed to enhance its biological activity through increased lipophilicity and improved receptor binding.

Biological Activity Overview

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit various pharmacological activities including:

  • Anticancer Activity : Several studies have evaluated the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, derivatives have been shown to inhibit the epidermal growth factor receptor (EGFR), which is crucial in many cancers. Compound 12b , a close analog, demonstrated potent anti-proliferative effects against A549 and HCT-116 cancer cell lines with IC50 values of 8.21 µM and 19.56 µM respectively .
  • Kinase Inhibition : The compound has exhibited significant kinase inhibitory activity. For example, it has been reported to inhibit wild-type EGFR with an IC50 value of 0.016 µM and mutant EGFR (EGFR T790M) with an IC50 of 0.236 µM .
  • Anti-inflammatory Effects : Some derivatives have shown promise as anti-inflammatory agents. In vitro studies indicated that these compounds can reduce inflammatory markers and modulate immune responses .

The biological activity of this compound is attributed to several mechanisms:

  • EGFR Inhibition : By binding to the ATP-binding site of EGFR, this compound disrupts downstream signaling pathways that promote cell proliferation and survival in cancer cells .
  • Cell Cycle Arrest : Flow cytometric analyses have shown that this compound can induce cell cycle arrest at the S and G2/M phases, leading to increased apoptosis in cancer cells. This effect is mediated by an increase in the BAX/Bcl-2 ratio, promoting apoptotic pathways .

Case Studies

A notable study synthesized various pyrazolo[3,4-d]pyrimidine derivatives and evaluated their anticancer activities using the NCI 60-panel cell line assay. The most promising candidates were further tested against breast cancer cell lines MDA-MB-468 and T47D alongside a normal breast cell line (MCF-10a). The results indicated that these compounds not only inhibited tumor growth but also showed selectivity towards cancer cells over normal cells .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity TypeTarget/Cell LineIC50 Value (µM)Reference
Anti-proliferativeA5498.21
Anti-proliferativeHCT-11619.56
EGFR InhibitionWild-type EGFR0.016
EGFR InhibitionMutant EGFR T790M0.236
Cell Cycle ArrestA549-

Properties

IUPAC Name

5-[(3,4-dichlorophenyl)methyl]-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl2FN4O/c19-15-6-1-11(7-16(15)20)9-24-10-22-17-14(18(24)26)8-23-25(17)13-4-2-12(21)3-5-13/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTZDRUSVERIMHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=C(C=C4)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl2FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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